2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide typically involves the condensation of 7-methyl-2-oxo-2H-chromene-4-carbaldehyde with naphthalen-1-ylamine in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen-2-one moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Compounds such as 4-hydroxycoumarin and warfarin share structural similarities with 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide.
Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine are structurally related to the naphthalen-1-yl moiety.
Uniqueness
This compound is unique due to the combination of the chromen-2-one and naphthalene moieties, which may confer distinct biological and chemical properties. This uniqueness can be leveraged in the design of new compounds with enhanced or novel activities.
Properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-14-9-10-18-16(13-22(25)26-20(18)11-14)12-21(24)23-19-8-4-6-15-5-2-3-7-17(15)19/h2-11,13H,12H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLRENANRKNFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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